![molecular formula C14H12F3NO2S3 B2638361 Ethyl 4-(methylsulfanyl)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 866136-41-6](/img/structure/B2638361.png)
Ethyl 4-(methylsulfanyl)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate
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Description
This compound is a thiazole derivative. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and a nitrogen atom . The presence of the trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, a wide range of 2-substituted 3-(trifluoromethyl)quinoxalines were obtained starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one . Another study reported the synthesis of 3-trifluoromethyl-1,2,4-triazoles via a multi-component reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and possibly X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The trifluoromethyl group, for instance, is known to be a reactive moiety in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could impact the compound’s polarity, boiling point, and other properties .Scientific Research Applications
Photochemical Rearrangements
Ethyl 4-(methylsulfanyl)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate and related compounds have been studied for their unique photochemical properties. For instance, dihydro-1,3-thiazines, similar in structure, exhibit interesting photochemical rearrangements. The 4-methyl compound specifically rearranges to form a thiazolidine, co-existing as an imino-tautomer in solution, indicating the potential for photo-induced structural transformations in similar thiazole derivatives (Bhatia et al., 1998).
Cyclization Reactions
These compounds are also crucial in cyclization reactions. The reaction of related esters with bases leads to products like ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylates as a result of intramolecular 6-endo-dig-cyclization, showing the compound's utility in synthesizing complex cyclic structures (Remizov et al., 2019).
Synthesis of Heterocyclic Compounds
Ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, related to the compound , are key intermediates in synthesizing various heterocyclic compounds like thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines. These reactions show the versatility of thiazole derivatives in creating a range of bioactive molecules (Sherif et al., 1993).
properties
IUPAC Name |
ethyl 4-methylsulfanyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S3/c1-3-20-12(19)10-11(22-2)18(13(21)23-10)9-6-4-5-8(7-9)14(15,16)17/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBXFAWHEFTOIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC(=C2)C(F)(F)F)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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